molecular formula C8H18O2 B8156009 3-(Neopentyloxy)propan-1-ol

3-(Neopentyloxy)propan-1-ol

Cat. No.: B8156009
M. Wt: 146.23 g/mol
InChI Key: VZKXHNGVILYRND-UHFFFAOYSA-N
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Description

Its structure features a neopentyl (2,2-dimethylpropyl) ether group attached to the third carbon of a propanol backbone. While direct data on this compound is absent in the provided evidence, its structural analogs (e.g., substituted propan-1-ol derivatives) are well-documented in diverse applications, including pharmaceuticals, fragrance chemistry, and organic synthesis .

Properties

IUPAC Name

3-(2,2-dimethylpropoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-8(2,3)7-10-6-4-5-9/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKXHNGVILYRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Neopentyloxy)propan-1-ol typically involves the reaction of neopentyl alcohol with 3-chloropropanol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of neopentyl alcohol attacks the carbon atom bonded to the chlorine atom in 3-chloropropanol, resulting in the formation of the ether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents may also be employed to improve the efficiency of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of 3-(neopentyloxy)propanoic acid.

    Reduction: Formation of 3-(neopentyloxy)propan-1-amine.

    Substitution: Formation of various substituted ethers or esters.

Scientific Research Applications

3-(Neopentyloxy)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Neopentyloxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings from Comparisons :

Substituent Impact on Reactivity: Electron-donating groups (e.g., neopentyloxy, pyridinyl) enhance solubility in polar solvents and stability in acidic conditions . Electron-withdrawing groups (e.g., chlorophenoxy, bromobenzo-dioxolyl) increase electrophilicity, making these compounds reactive intermediates in cross-coupling reactions .

Applications: Food Chemistry: 3-(Methylsulphanyl)propan-1-ol is critical in wine flavor profiles, with a perception threshold of 0.244 mg/L . Pharmaceuticals: Pyridinyl and benzo-dioxolyl derivatives are prioritized for neurotrophic and cytotoxic activity, respectively . Industrial Use: Amino-alcohols like 3-(diethylamino)-2,2-dimethyl-propan-1-ol are valued for their low volatility (flash point >70°C) and compatibility with polymer matrices .

Amino-alcohols (e.g., 3-amino-2-benzylpropan-1-ol) often necessitate respiratory and dermal protection during synthesis .

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